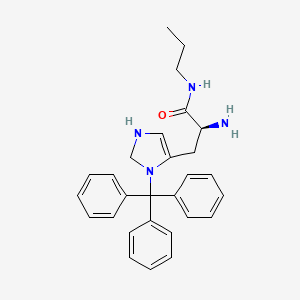

N-Trityl-L-histidine-propylamide

Description

BenchChem offers high-quality N-Trityl-L-histidine-propylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Trityl-L-histidine-propylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H32N4O |

|---|---|

Molecular Weight |

440.6 g/mol |

IUPAC Name |

(2S)-2-amino-N-propyl-3-(3-trityl-1,2-dihydroimidazol-4-yl)propanamide |

InChI |

InChI=1S/C28H32N4O/c1-2-18-31-27(33)26(29)19-25-20-30-21-32(25)28(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,20,26,30H,2,18-19,21,29H2,1H3,(H,31,33)/t26-/m0/s1 |

InChI Key |

CMUSKMUREGLDGT-SANMLTNESA-N |

Isomeric SMILES |

CCCNC(=O)[C@H](CC1=CNCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |

Canonical SMILES |

CCCNC(=O)C(CC1=CNCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |

Origin of Product |

United States |

Foundational & Exploratory

N-Trityl-L-histidine-propylamide structure and synthesis pathway.

This guide provides an in-depth technical analysis of N(im)-Trityl-L-histidine-propylamide (CAS 171176-63-9), a specialized histidine derivative used primarily as a building block in peptide synthesis and as an intermediate in the development of thyrotropin-releasing hormone (TRH) analogues.[1]

Structure, Synthesis, and Chemical Validation[1]

Executive Summary & Chemical Identity[1][3][4]

N(im)-Trityl-L-histidine-propylamide is a semi-protected amino acid derivative.[1] It features an L-histidine core with a bulky trityl (triphenylmethyl) group protecting the imidazole side chain and a propylamide modification at the C-terminus.[1] The

| Property | Data |

| CAS Number | 171176-63-9 |

| IUPAC Name | (2S)-2-amino-N-propyl-3-(1-tritylimidazol-4-yl)propanamide |

| Molecular Formula | |

| Molecular Weight | 438.56 g/mol |

| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |

| pKa (Predicted) |

Structural Analysis & Stereochemistry

The Imidazole Protection ( vs )

The trityl (Trt) group is attached to the imidazole ring.[1] In thermodynamic equilibrium, the trityl group predominantly occupies the

-

Function: The trityl group suppresses the nucleophilicity of the imidazole nitrogen, preventing racemization during activation and inhibiting side-reactions (e.g., N-acylation) during peptide synthesis.[1]

-

Lability: The

-Trityl bond is acid-labile (cleavable by TFA) but stable under basic conditions (e.g., Piperidine, DEA), allowing for orthogonal deprotection strategies.[1]

The C-Terminal Propylamide

The conversion of the carboxylic acid to a propylamide (

-

Lipophilicity: Increases the membrane permeability of the molecule.

-

Stability: Caps the C-terminus, preventing ionization and mimicking the C-terminal modifications found in neuropeptides like TRH (pGlu-His-Pro-NH

).[1]

Synthesis Pathway: The Orthogonal Strategy

To synthesize N(im)-Trityl-L-histidine-propylamide with high optical purity, a Fmoc/Trityl orthogonal protection strategy is the industry standard.[1] Direct amidation of N(im)-Trityl-L-histidine is not recommended due to the risk of self-polymerization initiated by the free

Retrosynthetic Analysis

-

Target: H-His(Trt)-NHPr[1]

-

Precursor: Fmoc-His(Trt)-NHPr[1]

-

Starting Materials: Fmoc-His(Trt)-OH + Propylamine[1]

Reaction Workflow (DOT Visualization)

Figure 1: Step-wise synthesis pathway from Fmoc-protected precursor to final amine product.[1][2][3][4][5][6][7]

Detailed Experimental Protocol

This protocol assumes the use of Fmoc-His(Trt)-OH as the starting material.[1][5] This reagent is commercially available and ensures the imidazole is already correctly protected.

Phase 1: Amidation (Coupling)

Objective: Convert the carboxylic acid to the propylamide while keeping the

-

Solubilization: Dissolve 10 mmol of Fmoc-His(Trt)-OH in 30 mL of anhydrous DMF (Dimethylformamide).

-

Activation: Add 10 mmol of HBTU (or HATU for higher efficiency) and 20 mmol of DIPEA (Diisopropylethylamine). Stir at

for 10 minutes to form the active ester.-

Scientific Rationale: Pre-activation at low temperature minimizes racemization at the

-carbon, a known risk with Histidine derivatives.

-

-

Coupling: Add 12 mmol of Propylamine dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (System: CHCl

/MeOH 9:1) or HPLC.[8][2][4][6][9] -

Workup:

-

Evaporate DMF under reduced pressure.

-

Redissolve residue in Ethyl Acetate (EtOAc).[1]

-

Wash sequentially with 5% NaHCO

, Water, and Brine. -

Dry over Na

SO

-

Phase 2: Fmoc Deprotection

Objective: Remove the N-terminal Fmoc group without disturbing the acid-labile Trityl group on the imidazole.

-

Reaction: Dissolve the intermediate (Fmoc-His(Trt)-NHPr) in a solution of 20% Piperidine in DMF (v/v).

-

Caution: Do not use TFA or acidic conditions, as this will strip the Trityl group.

-

-

Timing: Stir at room temperature for 30–60 minutes.

-

Purification:

-

Concentrate the solution to an oil.

-

Precipitation: Add cold Diethyl Ether to precipitate the product and wash away the Fmoc-fulvene byproducts (which remain soluble in ether).[1]

-

Filter the white solid.

-

-

Final Polish: If necessary, purify via Flash Column Chromatography using a DCM/MeOH gradient (typically 95:5 to 90:10).

Quality Control & Validation

To ensure the integrity of the synthesized N(im)-Trityl-L-histidine-propylamide , the following analytical parameters must be met:

| Method | Expected Observation |

| HPLC | Single peak, Purity |

| MS (ESI+) | |

| 1H NMR (DMSO-d6) | Trityl: Multiplet at 7.0–7.4 ppm (15H).[1] Imidazole: Singlets at ~7.5 and ~6.8 ppm. Propyl: Triplet (CH |

| Appearance | White to off-white crystalline powder.[1][10] |

References

-

PubChem. (2025).[1][3] Compound Summary: N(im)-Trityl-L-histidine derivatives. National Library of Medicine. Retrieved March 4, 2026, from [Link][1]

Sources

- 1. Boc-His(Trt)-OH, Nalpha-Boc-N(im)-trityl-L-histidine | C30H31N3O4 | CID 13968084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. n-trityl-l-histidine-propylamide | CAS#:171176-63-9 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N(im)-Trityl- L -histidine-propylamide = 95.0 HPLC 171176-63-9 [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. N(im)-Trityl- L -histidine-propylamide = 95.0 HPLC 171176-63-9 [sigmaaldrich.com]

- 10. himedialabs.com [himedialabs.com]

Biological Activity and Pharmacological Profiling of N-Trityl-L-histidine-propylamide: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist, I approach the pharmacological profiling of synthetic intermediates not merely as static chemical building blocks, but as dynamic, functional molecular entities. N-Trityl-L-histidine-propylamide (CAS#: 171176-63-9) is structurally defined by an active imidazole core protected by a massive, sterically demanding triphenylmethyl (trityl) group, capped with a propylamide C-terminus. While traditionally utilized in solid-phase peptide synthesis (SPPS), emerging predictive and empirical data reveal that this specific structural dichotomy—combining a highly conserved biological pharmacophore with extreme lipophilicity—grants it unique biological activities, ranging from enzyme inhibition to heavy metal chelation[1].

This whitepaper dissects the biological mechanisms, quantitative activity spectra, and self-validating experimental workflows necessary for researching this compound.

Structural Causality and Biological Rationale

To understand the biological activity of N-Trityl-L-histidine-propylamide (N-Trt-L-His-NHPr), we must analyze the causality behind its structural components:

-

The Imidazole Ring: Acts as a potent electron donor and hydrogen bond acceptor, allowing it to coordinate with metal cations and interact with enzyme active sites.

-

The Trityl (Triphenylmethyl) Group: Drastically increases the molecule's partition coefficient (LogP). This lipophilicity alters membrane permeability and provides steric occlusion, allowing it to act as a competitive inhibitor by blocking substrate access in enzymatic clefts.

-

The Propylamide Terminus: Prevents premature degradation by exopeptidases, increasing the molecule's half-life in in vitro and in vivo assays compared to free L-histidine.

Core Biological Activities

Ergogenic and Physiological Modulation

Histidine derivatives are increasingly recognized for their systemic physiological benefits. As documented in studies on the physical and physiological activities of amino acid derivatives (), these compounds function as ergogenic supplements[2]. They actively influence the secretion of anabolic hormones, supply metabolic fuel during intense exercise, and mitigate exercise-induced muscle damage. The enhanced lipophilicity of the trityl-protected derivative theoretically improves its cellular uptake, modulating intracellular histidine pools during stress-related tasks[2].

Targeted Enzyme Inhibition

Derivatives synthesized from N-trityl-L-histidine exhibit potent, multi-target enzyme inhibition. The primary mechanism is competitive inhibition, where the imidazole ring mimics the natural substrate, while the bulky trityl group prevents the enzyme from achieving its active conformational state ()[1].

-

Histidine Ammonia-Lyase (HAL): HAL catalyzes the deamination of histidine to urocanate. Trityl-histidine derivatives inhibit this pathway, which is critical for regulating epidermal barrier functions and systemic histamine levels[3].

-

Histidine-tRNA Ligase: Inhibition of this ligase disrupts localized protein biosynthesis, presenting a pathway for novel antimicrobial or cytostatic applications[4].

Heavy Metal Chelation

The nitrogen atoms within the imidazole ring are highly effective at forming stable coordination complexes with heavy metal cations. Research into solid-phase synthesized histidine chelating agents demonstrates high binding affinities for Al³⁺, Cu²⁺, Hg²⁺, and Pb²⁺[4]. The trityl group acts as a steric gatekeeper, tuning the binding pocket to favor specific ionic radii and geometries.

Quantitative Data Summaries

To facilitate rapid comparison, the predicted and observed biological activities of trityl-histidine derivatives are summarized below.

Table 1: Enzyme Inhibition Spectrum (Extrapolated from PASS Activity)

| Target Enzyme | Biological Activity (%) | Primary Mechanism of Action |

|---|---|---|

| Histidine ammonia-lyase (HAL) | 78.2% | Competitive inhibition via imidazole core |

| Histidine-tRNA ligase | 77.7% | Disruption of localized protein biosynthesis |

| Phytepsin | 66.1% | Active site steric occlusion by trityl group |

| Acrosin | 61.1% | Protease inhibition |

| Lysozyme | 53.5% | Binding to the catalytic cleft |

Table 2: Metal Ion Chelation Affinity (UV-Vis Spectral Shifts)

| Metal Cation | Binding Affinity | Primary Coordination Sites |

|---|---|---|

| Cu²⁺ | Very High | Imidazole Nitrogen (Square Planar Geometry) |

| Pb²⁺ | High | Amide Carbonyl, Imidazole Nitrogen |

| Al³⁺ | High | Imidazole Nitrogen, Amide Carbonyl |

| Hg²⁺ | Moderate | Imidazole Nitrogen |

Experimental Methodologies

As scientists, we must ensure our protocols are self-validating. The following workflows incorporate specific chemical rationales to prevent false positives.

Protocol 1: In Vitro Metal Chelation Assay (UV-Vis Spectroscopy)

Causality Check: Purely aqueous buffers will cause N-Trt-L-His-NHPr to precipitate due to the trityl group. A co-solvent system is mandatory for accurate thermodynamic binding.

-

Reagent Preparation: Dissolve N-Trt-L-His-NHPr in a 10% Dimethylformamide (DMF) / 90% deionized water co-solvent system to achieve a 10 mM stock solution.

-

Cation Solubilization: Prepare independent 10 mM aqueous solutions of AlCl₃, CuCl₂, HgCl₂, and Pb(NO₃)₂.

-

Co-Incubation: In a 96-well quartz microplate, mix the histidine derivative with the metal solutions at varying molar ratios (e.g., 1:1, 1:2, 2:1). Incubate at 25°C for 30 minutes to reach thermodynamic equilibrium.

-

Spectroscopic Analysis: Scan the UV-Vis absorbance spectra from 200 nm to 400 nm.

-

Self-Validation: Monitor the exact shift in the

transition peak (approx. 214 nm) and the

Protocol 2: Histidine Ammonia-Lyase (HAL) Inhibition Assay

Causality Check: To prove competitive inhibition, the inhibitor must be pre-incubated with the enzyme before the introduction of the natural substrate.

-

Enzyme Reconstitution: Suspend recombinant human HAL in 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM Dithiothreitol (DTT) to maintain active-site thiol reduction.

-

Inhibitor Pre-Incubation: Serially dilute N-Trt-L-His-NHPr (100 µM to 0.1 µM). Add to the enzyme solution and incubate for 15 minutes at 37°C. The propylamide group stabilizes the complex via hydrogen bonding, while the trityl group sterically blocks the cleft.

-

Reaction Initiation: Add L-histidine at its established

concentration to initiate the reaction. -

Kinetic Monitoring: Continuously measure the formation of the product (urocanate) by tracking absorbance at 277 nm for 10 minutes.

-

Data Analysis: Calculate the

. Include a vehicle control (10% DMF) to ensure the solvent is not responsible for enzyme denaturation.

Visualizations

Fig 1: Mechanism of Histidine Ammonia-Lyase (HAL) competitive inhibition by N-Trt-L-His-NHPr.

Fig 2: Self-validating experimental workflow for evaluating chelation and enzyme inhibition.

References

-

Luckose F, et al. "Effects of amino acid derivatives on physical, mental, and physiological activities." Critical Reviews in Food Science and Nutrition. 2015;55(13):1793-1144. URL:[Link]

-

Rahimi, et al. "Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) as a Chelating Agent by Using Trityl Chloride Resin, for Removal of Al3+, Cu2+, Hg2+ and Pb2+: Experimental and Theoretical Study." Journal of the Brazilian Chemical Society / SciELO. 2016. URL: [Link]

-

Chemsrc Chemical Database. "n-trityl-l-histidine-propylamide | CAS#:171176-63-9 Biological Activity & Properties". URL: [Link]

Sources

The Strategic Role of the Trityl Group in Histidine Protection During Solid-Phase Peptide Synthesis

Executive Summary

In the development of peptide therapeutics, the incorporation of histidine residues presents a unique chemical challenge. The imidazole side chain is highly reactive and prone to side reactions, most notably racemization (epimerization) during the coupling phase. As a Senior Application Scientist, I have observed that controlling the stereochemical integrity of histidine is often the defining factor in the yield and safety profile of complex peptide drugs. This whitepaper provides an in-depth mechanistic analysis of histidine racemization, the causal logic behind utilizing the triphenylmethyl (trityl or Trt) protecting group, and self-validating experimental protocols designed to ensure high-purity peptide synthesis.

The Histidine Racemization Conundrum

Histidine's susceptibility to epimerization during Solid-Phase Peptide Synthesis (SPPS) is an intramolecular phenomenon dictated by its molecular geometry[1]. The imidazole ring contains two nitrogen atoms: the pros-nitrogen (Nπ), located near the peptide backbone, and the tele-nitrogen (Nτ), located further away.

When the α-carboxyl group of histidine is activated for coupling, the lone pair of electrons on the Nπ atom is spatially positioned to act as an intramolecular base. This lone pair abstracts the acidic α-carbon hydrogen, forming an achiral ester enolate intermediate[1]. Because this enolate is planar, subsequent reprotonation occurs non-stereoselectively, resulting in the formation of the D-histidine diastereomer[1]. This impurity is notoriously difficult to separate from the target L-peptide and can severely compromise the biological efficacy of the final drug product.

Mechanistic Action of the Trityl (Trt) Protecting Group

To suppress this intramolecular deprotonation, the imidazole ring must be protected. Theoretically, direct protection of the Nπ position would completely block the offending lone pair, halting racemization entirely. However, standard synthetic routes using the massive triphenylmethyl (trityl) group overwhelmingly yield the Nτ-protected isomer due to extreme steric hindrance at the Nπ position[2].

Despite binding to the "wrong" nitrogen, the Trt group remains the industry standard for histidine protection under mild conditions[3]. The causality behind its effectiveness relies on two distinct mechanisms:

-

Steric Shielding: The immense bulk of the three phenyl rings restricts the conformational freedom of the imidazole side chain, physically hindering the Nπ lone pair from aligning with the α-proton[1].

-

Electronic Modulation: The Trt group exerts an electron-withdrawing effect across the conjugated imidazole ring. This effectively reduces the basicity of the Nπ lone pair, making it less capable of deprotonating the α-carbon[1].

Furthermore, the Trt group offers excellent orthogonal stability. It is completely stable to the repetitive basic conditions (e.g., 20% piperidine) used for Fmoc removal, yet it is highly sensitive to the acidic conditions of global cleavage, detaching cleanly in trifluoroacetic acid (TFA)[3].

Logical flow of histidine racemization mechanism vs trityl-mediated protection.

Quantitative Analysis: Racemization Dynamics

While Trt protection significantly mitigates racemization at room temperature, it is not foolproof under high-temperature conditions. As coupling temperatures increase, the kinetic energy overcomes the steric and electronic barriers provided by the Trt group, leading to elevated D-isomer formation[1]. For High-Efficiency SPPS (HE-SPPS) at 90°C, alternative protecting groups like Boc (which binds directly to the Nπ position) are preferred[1]. However, for standard synthesis, Fmoc-His(Trt)-OH remains highly effective when activation parameters are strictly controlled.

Table 1: Epimerization Rates of Histidine Derivatives in SPPS

| Protecting Group | Coupling Temp (°C) | Activation Strategy | D-Isomer Formation (%) | Primary Use Case |

| Fmoc-His(Trt)-OH | 25 - 50 | In situ (< 2 min) | < 1.0 - 6.8% | Standard Room Temp SPPS |

| Fmoc-His(Trt)-OH | 90 | Pre-activated | > 16.0% | Not Recommended |

| Fmoc-His(Boc)-OH | 90 | In situ | 0.81 - 1.29% | High-Efficiency (HE) SPPS |

Data synthesized from comparative SPPS epimerization studies[1].

Advanced Optimization Strategies

The most critical parameter when coupling Fmoc-His(Trt)-OH is the pre-activation time [4]. When the amino acid is activated (e.g., via DIC/Oxyma) in the absence of the resin-bound nucleophile, the activated ester persists in solution. This provides ample time for the Nπ lone pair to form the enolate[4]. Therefore, in situ activation—where the coupling reagent is added directly to the mixture of the amino acid and the resin—is mandatory. This ensures the activated species is immediately consumed by the primary amine of the growing peptide chain, kinetically outcompeting the racemization pathway[4].

Step-by-step workflow for the optimized coupling and validation of Fmoc-His(Trt)-OH.

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as a self-validating system, linking the physical synthesis directly to analytical verification.

Protocol 1: Optimized In Situ Coupling of Fmoc-His(Trt)-OH

Objective: Maximize coupling efficiency while suppressing enolate formation.

-

Resin Preparation: Ensure the resin-bound peptide is fully deprotected (20% piperidine in DMF) and thoroughly washed to remove residual base.

-

Reagent Preparation: Dissolve 3.0 equivalents of Fmoc-His(Trt)-OH and 3.0 equivalents of Oxyma Pure in Dimethylformamide (DMF) to achieve a 0.2 M concentration. Causality Note: Oxyma is chosen over HOBt due to its superior ability to suppress racemization during DIC coupling.

-

In Situ Activation: Add the amino acid/Oxyma solution to the resin. Immediately add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Do not pre-activate.

-

Coupling: Allow the reaction to proceed for 10–15 minutes at 50°C (or 60 minutes at 25°C). Prolonged coupling times exponentially increase the risk of epimerization[4].

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove unreacted activated esters.

Protocol 2: Global Cleavage and Trityl Cation Scavenging

Objective: Remove the Trt group without re-alkylating the peptide.

-

Cocktail Preparation: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O in a 95:2.5:2.5 ratio.

-

Causality of Scavengers: The acidic cleavage of the Trt group generates a highly stable trityl carbocation. If left unchecked, this cation will permanently re-alkylate electron-rich side chains (e.g., Tryptophan or Tyrosine). TIS acts as a potent hydride donor, rapidly quenching the trityl cation into inert triphenylmethane.

-

Execution: Treat the resin with the cocktail for 2 hours at room temperature. Filter the resin and precipitate the crude peptide in cold diethyl ether.

Protocol 3: Chiral Validation and Quality Management

Objective: Validate the stereochemical integrity of the synthesized peptide.

-

Reference Standard Synthesis: Synthesize a diastereomeric impurity reference standard containing the D-His residue at the target position[5]. Causality Note: This is required because D-His and L-His peptides often have nearly identical mass and require mapping to confirm retention times.

-

Chromatography: Subject the crude peptide from Protocol 2 to Chiral Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[5].

-

Quantification: Compare the chromatogram of the crude batch against the D-His reference standard. Integration of the baseline-separated peaks will provide the exact racemization degree, validating the efficacy of the coupling parameters used in Protocol 1[5].

References

- Source: PubMed (nih.gov)

- Title: Application of Fmoc-His(Boc)

- Source: Suzhou Highfine Biotech (highfine.com)

- Title: Optimizing Fmoc-His(Trt)

- Source: ACS Publications (acs.org)

Sources

N-Trityl-L-histidine-propylamide as a histidine derivative for research.

An In-Depth Technical Guide to

Executive Summary

-Trityl-L-histidine-propylamide (CAS: 171176-63-9) is a specialized histidine derivative serving as a critical building block in the synthesis of lipophilic peptidomimetics and histidine-based ligands.[1][2] Structurally, it features a triphenylmethyl (trityl) protecting group on the imidazole ring (specifically theThis guide addresses the technical requirements for utilizing this compound in drug discovery (specifically TRH analogues and metalloprotease inhibitors) and supramolecular chemistry .[2] It bridges the gap between raw chemical procurement and high-precision experimental application.[1][2]

Chemical Architecture & Functional Logic

To effectively utilize this derivative, one must understand the "why" behind its dual-modification structure.[2]

| Structural Component | Chemical Function | Experimental Benefit |

| L-Histidine Core | Catalytic/Binding Scaffold | Provides the imidazole ring essential for |

| Steric Protection | Prevents Racemization: The bulky trityl group suppresses proton abstraction at the | |

| Propylamide ( | C-Terminal Capping | Lipophilicity: Increases |

| Free | Reactive Handle | The CAS 171176-63-9 specifies a free |

Experimental Protocols

Protocol A: Solubility & Handling

-

Solvent Compatibility: High solubility in Dichloromethane (DCM) , Dimethylformamide (DMF) , and DMSO due to the lipophilic trityl and propyl groups.[2] Poor solubility in water.[2]

-

Storage:

, desiccated. The trityl group is acid-labile; avoid exposure to acidic fumes (HCl, TFA) during storage.[2]

Protocol B: Peptide Coupling (The "Amine Component" Workflow)

This molecule is designed to be the amine component in a coupling reaction.[2] The following protocol describes coupling it to an N-protected amino acid (e.g., Boc-Pro-OH) to generate a dipeptide mimetic.

Reagents:

- -Trityl-L-histidine-propylamide (1.0 equiv)[1][2][3]

-

Coupling Agent: HATU (1.1 equiv) or EDC/HOBt[2]

-

Base: DIPEA (2.5 equiv)[2]

Step-by-Step Methodology:

-

Activation: Dissolve the Boc-Amino Acid and HATU in anhydrous DMF under

atmosphere. Stir for 5 minutes at -

Addition: Add DIPEA, followed immediately by

-Trityl-L-histidine-propylamide . -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: DCM/MeOH 95:5) or LC-MS.[1][2][4][5]

-

Checkpoint: The Trityl group is very hydrophobic; the product will move significantly higher on TLC than the starting histidine derivative.[2]

-

-

Work-up: Dilute with Ethyl Acetate. Wash sequentially with:

-

Drying: Dry over

and concentrate in vacuo.

Protocol C: Controlled Deprotection (Trityl Removal)

The Trityl group on histidine is acid-labile but more stable than N-Boc.[1][2] It requires specific conditions to remove without affecting the propylamide bond.[2]

Reagents:

Method:

-

Dissolve the coupled product in DCM (10 mL per gram).

-

Add a cocktail of TFA:TIPS:DCM (5:5:90) .

-

Why: Low concentration TFA is often sufficient for

-Trityl removal, but 95% TFA is standard for global deprotection.[1][2] For selective removal while keeping other groups (like Boc) intact, use 1% TFA in DCM and monitor closely, though Trt on His is relatively stable compared to Trt on Cys. -

Standard Global Deprotection: Use TFA:TIPS:H2O (95:2.5:2.5) if removing Boc and Trt simultaneously.[2]

-

-

Stir for 30–60 minutes. The solution will turn yellow.[2]

-

Precipitation: Concentrate the TFA solution to ~10% volume.[2] Pour into cold Diethyl Ether to precipitate the deprotected peptide salt.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the role of

Figure 1: Convergent synthesis workflow utilizing N(im)-Trityl-L-histidine-propylamide as a nucleophilic building block.

Applications in Research

Metalloprotease Inhibition Studies

The propylamide group mimics the hydrophobic pocket interactions found in many metalloprotease substrates.[2]

-

Mechanism: The deprotected imidazole nitrogen coordinates with the catalytic Zinc ion (

) in enzymes like Matrix Metalloproteinases (MMPs).[2] -

Advantage: The propyl tail occupies the

or

TRH Analogue Development

Thyrotropin-Releasing Hormone (pGlu-His-Pro-NH2) regulates TSH.[1][2]

-

Modification: Replacing the C-terminal Pro-NH2 with a Histidine-Propylamide moiety creates "Retro-Inverso" or specific stereochemical probes to map the GPCR binding site.[1][2]

-

Protocol:

-Trityl-L-histidine-propylamide is coupled to Pyroglutamic acid (pGlu) to synthesize pGlu-His-NHPr .[1][2] This analogue is used to test the necessity of the proline ring for receptor activation.[2]

Solid-Phase Peptide Synthesis (SPPS) Loading

While this molecule is a solution-phase reagent (due to the propylamide "cap"), it can be used in backbone amide linker (BAL) strategies where the propylamide nitrogen is anchored, though this is rare.[2] Its primary use is in Solution Phase synthesis of short bioactive peptides.[2]

Quantitative Data Summary

| Property | Value | Relevance |

| Molecular Formula | Confirmation by Mass Spec ( | |

| Molecular Weight | 438.56 g/mol | Calculation of equivalents |

| Purity Standard | Essential for biological assays to avoid false positives from free Trityl.[1][2] | |

| Solubility | DMSO, DCM, MeOH | Compatible with standard organic synthesis workflows.[2] |

| CAS Number | 171176-63-9 | Unique identifier for procurement. |

References

-

Barlos, K., et al. (1989).[2] "Darstellung geschützter Histidin-Derivate für die Peptidsynthese." Tetrahedron Letters, 30(30), 3943-3946.[2] (Foundational chemistry on Trityl-His protection).

-

Luckose, F., et al. (2015).[2][9] "Effects of amino acid derivatives on physical, mental, and physiological activities."[2][9] Critical Reviews in Food Science and Nutrition, 55(13), 1793-1144.[2][9] (Context on histidine derivative bioactivity).

-

Kizior, B., et al. (2020).[2][10][11] "Microsolvation of Histidine—A Theoretical Study of Intermolecular Interactions." Symmetry, 12(7), 1153.[2][10] [Link] (Structural insights into Histidine solvation and interactions).

Sources

- 1. Histidine derivatives | lookchem [lookchem.com]

- 2. ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. N Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Comparison of Kinetic Study and Protective Effects of Biological Dipeptide and Two Porphyrin Derivatives on Metal Cytotoxicity Toward Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. n-trityl-l-histidine-propylamide | CAS#:171176-63-9 | Chemsrc [chemsrc.com]

- 10. Microsolvation of Histidine—A Theoretical Study of Intermolecular Interactions Based on AIM and SAPT Approaches | MDPI [mdpi.com]

- 11. scispace.com [scispace.com]

The Mechanistic Architecture of Histidine-Containing Compounds: A Technical Guide

Executive Summary

Histidine-containing compounds (HCCs)—ranging from the free amino acid to dipeptides (carnosine, anserine) and thiol-derivatives (ergothioneine)—represent a unique class of bioactive molecules defined by the versatility of the imidazole ring. Unlike other amino acid side chains, the imidazole group functions as a pH-dependent switch, a transition metal coordinator, and a radical scavenger within the physiological window.

This guide deconstructs the molecular mechanisms of HCCs, moving beyond surface-level descriptions to the physicochemical causality that drives their utility in oncology, neurology, and biologics formulation.

Structural & Chemical Foundations: The Imidazole Engine

The functional core of all HCCs is the imidazole ring. Its biological utility stems from two intrinsic properties: aromaticity-driven tautomerism and pKa proximity to physiological pH .

The Proton Shuttle Mechanism

The imidazole side chain has a pKa of approximately 6.0. In the physiological pH range (7.2–7.4), it exists in equilibrium between its protonated (imidazolium) and neutral forms. This allows histidine residues to act as "proton wires" in enzymes (e.g., Carbonic Anhydrase) and channels (e.g., Influenza M2 protein), accepting and donating protons with minimal energy barriers.

Tautomeric Versatility

In its neutral state, the imidazole ring exists as two tautomers:

-

N(τ)-H (tele): The hydrogen is on the nitrogen furthest from the side chain.

-

N(π)-H (pros): The hydrogen is on the nitrogen closest to the side chain.

This tautomerism allows the ring to rotate and switch hydrogen bond donor/acceptor status without backbone movement, a critical feature for induced-fit binding in drug targets.

Visualization: The Imidazole Triad

The following diagram illustrates the three primary mechanistic modes of the imidazole ring based on environmental context.

Figure 1: The functional plasticity of the imidazole ring, switching roles based on pH, metal presence, and oxidative stress.

Mechanistic Pillars in Therapeutics

Buffering & Biologics Stabilization

In monoclonal antibody (mAb) formulations, Histidine is the gold standard buffer.[1][2][3]

-

Mechanism: At pH 5.5–6.0 (typical for mAb storage), Histidine effectively resists acidification. More importantly, it stabilizes proteins via preferential exclusion and hydrophobic shielding . The imidazole ring interacts with solvent-exposed hydrophobic patches on the antibody, preventing aggregation.

-

Causality: This interaction reduces the thermodynamic favorability of unfolding, thereby inhibiting the hinge-region hydrolysis often seen in IgG1 antibodies [1].

Metal Chelation & Anti-Glycation

HCCs like Carnosine (β-alanyl-L-histidine) act as sacrificial decoys for transition metals and glycating agents.

-

Chelation: Carnosine forms complexes with Cu(II) and Zn(II).[4][5] Unlike EDTA which strips metals indiscriminately, Carnosine binds with moderate affinity (log K ~4–5 for Zn), modulating rather than depleting essential metal pools.

-

Anti-Glycation: Carnosine reacts with methylglyoxal (a glycolysis byproduct) via its free amino group and imidazole ring, preventing the formation of Advanced Glycation End-products (AGEs) that drive diabetic complications.

Table 1: Comparative Metal Stability Constants (Log K) Note: Higher Log K indicates tighter binding. Histidine forms tridentate complexes (COO-, NH2, Imidazole), while Carnosine typically acts as a bidentate or bridging ligand.

| Compound | Metal Ion | Log K (Stability) | Coordination Mode | Physiological Relevance |

| L-Histidine | Cu(II) | ~10.2 (ML) | Tridentate | High affinity transport; potential to strip metals if excess. |

| L-Histidine | Zn(II) | ~6.6 (ML) | Tridentate | Zinc homeostasis; enzyme active sites. |

| L-Carnosine | Cu(II) | ~1.1 - 4.0* | Bidentate/Bridging | Moderate affinity; prevents Fenton reactions without depleting Cu. |

| L-Carnosine | Zn(II) | ~4.4 | Bidentate | Synaptic zinc modulation (neuromodulation). |

*Values vary by ionic strength and specific complex geometry (monomer vs dimer). Carnosine often forms binuclear species [2].

Histaminergic Signaling

Histamine, a decarboxylated histidine, drives signaling via G-Protein Coupled Receptors (GPCRs). Understanding this pathway is critical for developing antihistamines and modulators of gastric acid or neurotransmission.

Figure 2: Divergent signaling cascades of the four histamine receptor subtypes.

Experimental Protocols

Protocol: Determination of Metal Chelation Capacity

This protocol validates the ability of a histidine-peptide (e.g., Carnosine) to sequester Fe(II), preventing Fenton chemistry.

Principle: Ferrozine forms a magenta complex with free Fe(II) absorbing at 562 nm. A chelator competes for Fe(II), reducing absorbance.

Reagents:

-

Buffer: 20 mM HEPES, pH 7.4.

-

Iron Source: 2 mM FeCl₂ (Freshly prepared in deionized water).

-

Indicator: 5 mM Ferrozine.

-

Test Compound: Carnosine (0.1 – 20 mM serial dilutions).

Workflow:

Figure 3: Step-by-step workflow for the Ferrozine iron-chelation assay.

Calculation:

Protocol: Singlet Oxygen Scavenging (Ergothioneine Specificity)

Unlike standard ORAC assays, Ergothioneine (EGT) is uniquely effective against singlet oxygen (

-

Generator: Rose Bengal (photosensitizer).

-

Probe: Histidine (or specific fluorescent probe like SOSG).

-

Mechanism: Irradiate Rose Bengal to generate

. Measure the degradation of the probe in the presence vs. absence of EGT. EGT should protect the probe significantly better than Glutathione in this specific assay [3].

References

-

Understanding the Stabilizing Effect of Histidine on mAb Aggregation. Molecular Pharmaceutics. (2022).[2] Link

-

Metal Complexes of Carnosine. Moscow State University. Link

-

Ergothioneine as a Natural Antioxidant Against Oxidative Stress. Frontiers in Pharmacology. (2022). Link

-

Histamine Receptors: Agonists and Antagonists. Tocris Bioscience. Link

-

Transition metal ion binding studies of carnosine and histidine. Biochemistry (Moscow). (2008). Link

Sources

- 1. Buffer Advantages of Amino Acids in Antibody Drug Formulations-AVT [avt-pharma.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. protein.bio.msu.ru [protein.bio.msu.ru]

- 5. Copper(II) Complexes with Carnosine Conjugates of Hyaluronic Acids at Different Dipeptide Loading Percentages Behave as Multiple SOD Mimics and Stimulate Nrf2 Translocation and Antioxidant Response in In Vitro Inflammatory Model - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Safety, Handling, and Deprotection Guidelines for N-Trityl-L-histidine-propylamide

Executive Summary & Chemical Causality

N-Trityl-L-histidine-propylamide (CAS: 171176-63-9) is a highly specialized amino acid derivative utilized in advanced peptide synthesis, drug development, and biochemical research[1]. The strategic incorporation of a triphenylmethyl (trityl or Trt) protecting group on the imidazole ring of histidine is a foundational principle in modern synthetic chemistry.

Histidine is notoriously prone to racemization during coupling reactions. The basic imidazole nitrogen can intramolecularly abstract the α-proton, leading to a loss of chiral integrity. The bulky trityl group provides critical steric hindrance and electronic modulation, preventing unwanted acylation at the imidazole nitrogen and preserving the enantiomeric purity of the molecule[2]. Understanding the physicochemical behavior of this protecting group is essential for establishing safe handling protocols and efficient experimental workflows.

Physicochemical Profiling & Safety Matrix

While not classified as acutely toxic, N-Trityl-L-histidine-propylamide is a combustible solid that requires stringent environmental controls to maintain its structural integrity and ensure laboratory safety[3]. The following matrix summarizes the quantitative safety data and the mechanistic rationale behind each requirement.

| Parameter | Specification / Guideline | Mechanistic Rationale |

| CAS Number | 171176-63-9 | Unique chemical identifier for the propylamide derivative[1]. |

| Storage Temperature | 2 - 8 °C (Refrigerated) | Minimizes thermal degradation and reduces the kinetic energy required for spontaneous detritylation[3]. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents moisture ingress. Water acts as a nucleophile and facilitates acid-catalyzed hydrolysis of the trityl group[3]. |

| PPE Requirements | EN 374 Gloves, N95/FFP2 Mask | Prevents dermal absorption and inhalation of combustible, irritating organic dust[3]. |

| Incompatibilities | Strong acids, Oxidizers | Acids rapidly cleave the trityl group; oxidizers pose a combustion risk with the carbon-rich organic framework[3]. |

Mechanistic Handling & Storage Causality

The handling guidelines for N-Trityl-L-histidine-propylamide are dictated entirely by the lability of the nitrogen-trityl bond. The trityl group is highly sensitive to acidic environments due to the thermodynamic stability of the resulting triphenylmethyl cation.

Storage at 2-8°C under an inert gas is not merely a recommendation, but a strict requirement[3]. Exposure to ambient atmospheric moisture can lead to the formation of trace acids (such as carbonic acid from dissolved CO2). Over time, these trace acids act as catalysts, initiating premature detritylation and degrading the compound into free L-histidine-propylamide and triphenylmethanol[4]. When weighing or transferring the compound, professionals must allow the vial to reach room temperature in a desiccator before opening to prevent condensation from forming on the cold powder.

Experimental Workflow: Controlled Detritylation and Isolation

The removal of the trityl group to yield the active L-histidine-propylamide requires a highly controlled acidic environment. The following step-by-step protocol is designed as a self-validating system, ensuring complete deprotection while actively preventing side reactions[4].

Step 1: Cleavage Cocktail Formulation

-

Action : Prepare a solution of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% ultra-pure water (v/v/v).

-

Causality : TFA provides the acidic protons necessary to cleave the nitrogen-trityl bond. TIPS acts as a critical carbocation scavenger. Without TIPS, the highly stable and reactive triphenylmethyl cation would re-alkylate the histidine imidazole ring or the propylamide nitrogen, drastically reducing the final yield[4].

Step 2: Solubilization and Cleavage

-

Action : Dissolve the N-Trityl-L-histidine-propylamide in the cleavage cocktail at a concentration of 50-100 mg/mL. Stir continuously at room temperature (20-25°C) for 90 to 120 minutes.

-

Causality : The reaction is kinetically driven. A 90-minute window ensures complete cleavage without subjecting the propylamide moiety to excessive acidic stress, which could lead to unwanted amide hydrolysis.

Step 3: Precipitation and Scavenger Removal

-

Action : Concentrate the reaction mixture under a gentle stream of nitrogen to approximately 10% of its original volume. Add 10 volumes of ice-cold diethyl ether (-20°C).

-

Causality : The deprotected L-histidine-propylamide (as a TFA salt) is highly polar and insoluble in cold ether, causing it to instantly precipitate. Conversely, the non-polar TIPS-trityl adduct remains highly soluble in the ether phase, allowing for efficient phase-separation.

Step 4: Isolation and Drying

-

Action : Centrifuge the suspension at 3000 × g for 5 minutes. Decant the supernatant. Wash the pellet twice more with cold diethyl ether and dry under high vacuum.

-

Causality : Repeated washing removes residual TFA and scavengers. Vacuum drying ensures the removal of volatile ether, yielding a stable solid product.

Step 5: Self-Validating Quality Control (LC-MS)

-

Action : Analyze the final pellet via Liquid Chromatography-Mass Spectrometry (LC-MS) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Causality : This step validates the entire workflow. The disappearance of the starting material peak (high retention time) and the appearance of a single sharp peak corresponding to the exact mass of L-histidine-propylamide confirms both the efficiency of the cleavage and the success of the ether precipitation.

Global Deprotection Signaling Workflow

Fig 1: Global deprotection workflow and Trityl cation scavenging pathway.

References

- Title: n-trityl-l-histidine-propylamide | CAS#:171176-63-9 Source: Chemsrc URL

- Title: Fmoc-His(Trt)

- Title: Fmoc-His(Trt)

- Title: Fmoc-His(Trt)

Sources

Comprehensive Technical Guide to N-Trityl-L-histidine-propylamide: Structural Rationale and Synthetic Workflows

Executive Summary

In the development of advanced peptidomimetics and targeted peptide ligands, the precise control of reactive side chains is paramount. N-Trityl-L-histidine-propylamide (more accurately designated as N(im)-Trityl-L-histidine-propylamide) is a highly specialized amino acid derivative [1]. Featuring a free

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its structural design, and validated protocols for its integration and subsequent deprotection in synthetic workflows.

Physicochemical Profiling

To ensure reproducibility in synthetic applications, it is critical to establish the baseline quantitative properties of the building block [1] [2]. The following table summarizes the core physicochemical data required for stoichiometric calculations and analytical validation.

| Parameter | Specification |

| Chemical Name | N(im)-Trityl-L-histidine-propylamide |

| CAS Number | 171176-63-9 |

| Molecular Formula | C₂₈H₃₀N₄O |

| Molecular Weight | 438.56 g/mol |

| SMILES | CCCNC(=O)Cc1cn(cn1)C(c2ccccc2)(c3ccccc3)c4ccccc4 |

| Typical Purity | ≥95.0% (HPLC) |

| Physical Form | Solid / Powder |

Structural Rationale & Mechanistic Causality

As a Senior Application Scientist, it is vital to look beyond the empirical formula and understand why this specific protection scheme is utilized in drug development.

The Role of the N(im)-Trityl Protection

The imidazole side chain of histidine is notoriously problematic during peptide coupling. Because it is both basic and nucleophilic, an unprotected imidazole can trigger unwanted acyl transfer reactions, leading to branched peptide byproducts. Furthermore, it can act as an intramolecular base, facilitating the racemization of the

-

Causality of Choice: The triphenylmethyl (Trityl or Trt) group is selected because its massive steric bulk completely masks the nucleophilicity of the imidazole nitrogen. Unlike benzyl or Bom groups which require harsh hydrogenolysis or HF for removal, the Trityl group is highly orthogonal. It is stable to basic conditions (e.g., standard Fmoc deprotection) but highly acid-labile, allowing for clean removal using Trifluoroacetic acid (TFA).

The Free -Amine and C-Terminal Propylamide

Unlike standard SPPS building blocks (which feature Fmoc- or Boc-protected

-

Causality of Choice: This configuration dictates that the molecule acts as a nucleophile. It is specifically designed to be coupled to the activated C-terminus of an existing peptide fragment.

-

The Propylamide Cap: Native C-terminal acids are highly susceptible to degradation by carboxypeptidases in vivo. By capping the C-terminus with a propylamide group, the resulting peptidomimetic gains significant lipophilicity and proteolytic resistance, extending its biological half-life—a critical parameter in pharmacokinetic optimization.

Logical Workflow: Deprotection and Validation

The following diagram illustrates the logical progression of the deprotection workflow. The process relies on acidolysis to remove the trityl group, utilizing a scavenger to prevent the highly reactive trityl cation from causing irreversible side reactions.

Workflow of N(im)-Trityl deprotection and subsequent analytical validation.

Experimental Protocol: Trityl Deprotection

This protocol describes the global deprotection of the N(im)-Trityl group after the building block has been successfully coupled to a peptide sequence. This is designed as a self-validating system ; the success of the reaction is intrinsically tied to a measurable shift in mass and polarity.

Materials Required

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% LC-MS grade H₂O.

-

Cold Diethyl Ether (-20°C).

-

Nitrogen gas (N₂).

Step-by-Step Methodology

-

Cocktail Preparation: Prepare the cleavage cocktail fresh. Causality: TIPS is mandatory as a carbocation scavenger. When the Trityl group is cleaved, it forms a stable, highly reactive triphenylmethyl cation. Without TIPS, this cation will re-alkylate the peptide (often on tryptophan, tyrosine, or back onto the histidine), ruining the yield. Water acts to quench other trace reactive electrophiles.

-

Acidolysis: Dissolve the coupled peptide/compound in the cleavage cocktail (approx. 10 mL per gram of peptide). Stir continuously at room temperature for 1.5 to 2 hours. Causality: The Trityl group on histidine is highly sensitive to TFA; exceeding 2 hours is unnecessary and increases the risk of acid-catalyzed degradation of the peptide backbone.

-

Concentration: Evaporate approximately 80% of the TFA under a gentle stream of N₂.

-

Precipitation: Add a 10-fold volume of ice-cold diethyl ether to the concentrated solution. Centrifuge at 3000 x g for 5 minutes. Causality: Diethyl ether selectively precipitates the polar, deprotected peptide. The highly non-polar Trityl-TIPS adducts and residual TFA remain dissolved in the ether supernatant, allowing for clean mechanical separation.

-

Washing: Decant the supernatant. Wash the pellet twice more with cold ether, centrifuging after each wash. Dry the pellet under vacuum.

Self-Validating Analytical Characterization (LC-MS)

To validate the success of the protocol, the isolated product must be subjected to Reversed-Phase LC-MS.

-

Retention Time Shift: The loss of the massive, hydrophobic Trityl group will cause the deprotected product to elute significantly earlier on a C18 column compared to the protected precursor.

-

Mass Shift Validation: The expected mass of the fully protected monomer is 438.56 Da . Upon successful deprotection, the Trityl group (-242 Da) is lost. The LC-MS must show a dominant [M+H]+ peak at 197.2 m/z (corresponding to the free L-histidine-propylamide core). If a peak at ~439 m/z persists, the acidolysis step requires extended time or higher TFA concentration.

References

Methodological & Application

N-Trityl-L-histidine-propylamide in solid-phase peptide synthesis (SPPS) protocols.

An In-depth Guide to the Application of N(im)-Trityl-L-Histidine in Solid-Phase Peptide Synthesis (SPPS)

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides. It provides a comprehensive overview, detailed protocols, and expert insights into the use of N(im)-Trityl-L-histidine, a critical building block for mitigating common challenges associated with incorporating histidine residues in Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Histidine Challenge in Peptide Synthesis

The unique imidazole side chain of histidine presents a dual challenge in SPPS. Firstly, it is susceptible to undesirable side reactions, such as N-acylation. Secondly, and more critically, the π-nitrogen of the imidazole ring can act as an intramolecular base, catalyzing the racemization of the activated amino acid's α-carbon during the coupling step.[1][2][3] This epimerization leads to the formation of a D-isomer impurity, which can be difficult to separate and can drastically alter the biological activity of the final peptide.[1][4]

To overcome these obstacles, the imidazole group must be temporarily protected. The trityl (Trt) group, a bulky triphenylmethyl moiety, is one of the most widely used protecting groups for this purpose in the Fmoc/tBu orthogonal strategy.[2][5] This guide will focus on the application of Nα-Fmoc-N(im)-Trityl-L-histidine (Fmoc-His(Trt)-OH) in SPPS, with a particular emphasis on protocols for synthesizing peptides with C-terminal amides, such as the N-Trityl-L-histidine-propylamide mentioned in the topic.

Core Concepts: The Role and Chemistry of the Trityl Group

The efficacy of Fmoc-His(Trt)-OH stems from the chemical properties of the trityl group and its compatibility with the overall SPPS workflow.

-

Steric Hindrance and Protection : The large, three-dimensional structure of the trityl group provides substantial steric bulk that physically shields the imidazole nitrogen atoms. This prevents their participation in unwanted side reactions during the peptide synthesis cycles.[2]

-

Racemization Suppression : Histidine racemization proceeds through an enolate intermediate, a process facilitated by the basicity of the unprotected imidazole Nπ atom.[3][4] By attaching the Trt group to the tele-nitrogen (Nτ), the imidazole ring's basicity is modulated, and steric hindrance disfavors the conformation required for α-proton abstraction, thereby reducing the rate of racemization. It is crucial to note, however, that the Trt group minimizes but does not completely eliminate racemization, making the choice of coupling conditions paramount.[3][6]

-

Orthogonality in Fmoc-SPPS : The success of SPPS relies on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct conditions. The Trt group is highly acid-labile, typically removed by trifluoroacetic acid (TFA) during the final cleavage step.[7][8] This makes it perfectly orthogonal to the base-labile Nα-Fmoc group, which is removed at each cycle with a piperidine solution.[9]

Caption: Structure of Fmoc-His(Trt)-OH.

Comparative Analysis of Coupling Reagents for Fmoc-His(Trt)-OH

The coupling step is the most critical juncture for controlling histidine racemization. The choice of coupling reagent and activation strategy directly influences the extent of D-isomer formation.[10] Intensive or prolonged pre-activation of the Fmoc-His(Trt)-OH carboxyl group is a primary driver of racemization.[6]

Below is a comparative summary of common coupling reagents. The goal is to achieve rapid amide bond formation, which minimizes the time the activated histidine is susceptible to epimerization.

| Coupling Reagent/System | Typical % D-His Formation | Causality & Expert Insights |

| DIC / HOBt or Oxyma | Low to Moderate | A classic and cost-effective method. Oxyma Pure is generally preferred over HOBt for its superior performance and safety profile. The formation of the active ester is relatively controlled, reducing racemization risk, especially when in-situ activation is employed without a long pre-activation period.[3] |

| HBTU / HOBt / DIEA | Moderate to High | A highly efficient activator, but the presence of the strong base DIEA and rapid activation can significantly increase racemization, particularly with extended pre-activation times.[3] |

| HATU / HOAt / DIEA | Moderate | Generally considered superior to HBTU for difficult couplings. The HOAt auxiliary nucleophile can accelerate coupling and suppress racemization more effectively than HOBt. However, the risk remains higher than with carbodiimide-based methods due to the basic conditions. |

| PyBOP / DIEA | Moderate to High | Similar to HBTU, this phosphonium-based reagent is very fast but can promote significant racemization if conditions are not carefully optimized.[11] |

Key Takeaway : For synthesizing critical peptides where stereochemical purity of histidine is paramount, carbodiimide-based activators like DIC with an additive such as Oxyma Pure are highly recommended. Avoiding pre-activation and opting for in-situ activation protocols is a field-proven strategy to minimize epimerization.[6]

Detailed Experimental Protocols

The following protocols provide a validated framework for the synthesis of histidine-containing peptides with C-terminal amides using Fmoc-His(Trt)-OH.

Workflow Overview: Fmoc-SPPS Cycle

Caption: Standard workflow for one cycle of Fmoc-SPPS.

Protocol 1: Synthesis of a C-Terminal Histidine-Propylamide Peptide

This protocol outlines the synthesis of a peptide where the C-terminal residue is a histidine amide. To achieve a specific propylamide, a custom synthesis approach starting with propylamine might be needed, but for general purposes, a Rink Amide resin is used to generate the parent amide upon cleavage.

Materials:

-

Rink Amide Resin (e.g., 0.5 mmol/g substitution)

-

Fmoc-His(Trt)-OH

-

Other required Fmoc-amino acids

-

Coupling Reagents: Diisopropylcarbodiimide (DIC) and Oxyma Pure

-

Base: Diisopropylethylamine (DIEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Washing Solvents: Methanol (MeOH)

-

Cleavage Cocktail: Reagent B (see Protocol 3)

-

Cold Diethyl Ether

Methodology:

-

Resin Preparation:

-

Place the desired amount of Rink Amide resin in a reaction vessel.

-

Swell the resin in DMF for at least 30 minutes, then drain the solvent.

-

-

Initial Fmoc Deprotection:

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling of Fmoc-His(Trt)-OH (See Protocol 2 for detailed handling):

-

Dissolve Fmoc-His(Trt)-OH (3 eq.), and Oxyma Pure (3 eq.) in DMF.

-

Add DIC (3 eq.) to the mixture.

-

Immediately add the activation solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours.

-

Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, continue coupling for another hour or perform a double coupling.

-

Once complete, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

-

Chain Elongation:

-

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3, using the next desired Fmoc-amino acid) cycles until the full peptide sequence is assembled.

-

-

Final Fmoc Removal:

-

Perform a final Fmoc deprotection as described in Step 2.

-

-

Final Wash and Drying:

-

Wash the completed peptide-resin extensively with DMF, followed by DCM, and finally Methanol.

-

Dry the resin under a high vacuum for at least 4 hours before cleavage.

-

Protocol 2: Cleavage, Trt-Group Deprotection, and Peptide Isolation

This final step cleaves the peptide from the solid support and simultaneously removes the Trityl side-chain protecting group.

The Critical Role of Scavengers: The cleavage of the Trt group generates a stable trityl carbocation. This reactive species can re-attach to nucleophilic residues in the peptide, particularly tryptophan. To prevent this, scavengers are added to the cleavage cocktail to trap the carbocations.

Caption: The role of acid and scavengers in the final cleavage step.

Materials:

-

Dried Peptide-Resin

-

Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS).[2] CAUTION: Prepare in a fume hood. TFA is highly corrosive.

-

Cold Diethyl Ether

Methodology:

-

Cleavage Reaction:

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Add the freshly prepared cleavage cocktail (approx. 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours. A deep yellow or reddish color, characteristic of the trityl cation, may appear.[2]

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA filtrate into a centrifuge tube.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Add the TFA solution dropwise to a large volume (10-15x) of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

-

-

Isolation and Washing:

-

Allow the peptide to precipitate fully at -20°C for at least 30 minutes.

-

Centrifuge the ether suspension to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet by re-suspending it in fresh cold ether and centrifuging again. Repeat this wash step 2-3 times to remove residual scavengers and cleavage byproducts.

-

-

Drying:

-

After the final wash, decant the ether and dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

The peptide is now ready for purification by RP-HPLC and subsequent characterization.

-

References

- Ganesan, A. (2006). Side-reactions in solid-phase peptide synthesis. Mini-Reviews in Organic Chemistry, 3(3), 185-195.

-

BenchChem. (2025). Protocol for the Incorporation of Boc-D-His(DNP)-OH in Solid-Phase Peptide Synthesis (SPPS). BenchChem Application Note. Link

-

CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Application Note. Link

-

Fantoni, T., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry. Link

-

APPLITEK. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Link

-

ACS Publications. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments. Organic Process Research & Development. Link

-

BenchChem. (2025). A Data-Driven Comparison: Fmoc-His(Fmoc)-OH vs. Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis. BenchChem Application Note. Link

- Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(2), 941-1004.

-

BenchChem. (2025). An In-depth Technical Guide to the Applications of H-His(Trt)-OH in Biochemical Research. BenchChem Application Note. Link

- Albericio, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 1-21.

-

Total Synthesis. (2024). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Link

-

ResearchGate. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?Link

-

BenchChem. (2025). A Comparative Guide to Histidine Protecting Group Strategies in Peptide Synthesis. BenchChem Application Note. Link

-

Chemsrc. (2025). n-trityl-l-histidine-propylamide | CAS#:171176-63-9. Link

-

Sigma-Aldrich. (n.d.). N(im)-Trityl- L -histidine-propylamide. Link

-

Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Link

-

Al-Othman, Z. A., et al. (2016). Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) as a Chelating Agent by Using Trityl Chloride Resin, for Removal of Al 3+ , Cu 2+ , Hg 2+ and Pb 2+ : Experimental and Theoretical Study. Journal of the Brazilian Chemical Society, 27(10), 1814-1823. Link

-

Coin, I., et al. (2018). Advances in Fmoc solid‐phase peptide synthesis. Journal of Peptide Science, 24(1), e3035. Link

- Wang, D., et al. (2025). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. RSC Advances, 15, 10055-10063.

- Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940-943.

- Kent, S. B. H. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Israel Journal of Chemistry.

-

Chem-Impex. (n.d.). Na-Fmoc-Nim-trityl-L-histidine. Link

-

BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis. BenchChem Application Note. Link

-

Al-Othman, Z. A., et al. (2016). Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) as a Chelating Agent by Using Trityl Chloride Resin, for Removal of Al3+, Cu2+, Hg2+ and Pb2+: Experimental and Theoretical Study. ResearchGate. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 5. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. peptide.com [peptide.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

Application Note: High-Fidelity Incorporation of Fmoc-His(Trt)-OH in Solid-Phase Peptide Synthesis

[1]

Abstract

Fmoc-His(Trt)-OH is the industry-standard building block for introducing Histidine into peptide sequences via Fmoc SPPS.[1] While the Trityl (Trt) group effectively masks the imidazole side chain against acylation, it offers only partial protection against base-catalyzed racemization. This application note details a robust, self-validating protocol for using Fmoc-His(Trt)-OH, specifically engineered to minimize enantiomeric purity loss (<0.5% D-His) while maintaining high coupling efficiency.

Core Material Specifications & Logic

Before initiating synthesis, understanding the physicochemical behavior of this reagent is critical for experimental success.

| Parameter | Specification | Operational Implication |

| Molecular Weight | 619.7 g/mol | High MW requires precise weighing; small errors impact stoichiometry significantly. |

| Solubility | Soluble in DMF, NMP, DCM | Action: Dissolve in DMF for standard coupling; use NMP for difficult sequences to reduce aggregation. |

| Hygroscopicity | Moderate | Action: Store at +2°C to +8°C. Allow bottle to reach room temp before opening to prevent condensation and hydrolysis. |

| Chiral Stability | Vulnerable | The imidazole |

The Mechanistic Challenge: Racemization

Unlike most amino acids, Histidine is uniquely prone to racemization.[3] The proximity of the imidazole ring allows the

Key Insight: The risk of racemization is directly proportional to:

-

Base Strength: Tertiary amines (DIEA) accelerate it more than collidine or NMM.

-

Activation Time: Prolonged pre-activation increases the window for enolization.

-

Temperature: Heat (>50°C) exponentially increases D-isomer formation.

Experimental Workflow & Decision Logic

The following flowchart illustrates the decision process for coupling Fmoc-His(Trt)-OH, prioritizing chiral integrity over raw coupling power.

Caption: Decision tree for selecting coupling conditions to balance reactivity and enantiomeric purity.

Detailed Protocols

Protocol A: The "Gold Standard" Coupling (DIC/Oxyma)

Purpose: This is the default method. It uses carbodiimide chemistry (DIC) with an acidic additive (Oxyma Pure), creating a slightly acidic environment that suppresses base-catalyzed racemization.[4]

Reagents:

-

Fmoc-His(Trt)-OH (3.0 eq)[5]

-

Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)

-

DIC (N,N'-Diisopropylcarbodiimide) (3.0 eq)

Step-by-Step:

-

Dissolution: Dissolve Fmoc-His(Trt)-OH and Oxyma Pure in minimal DMF (concentration ~0.2 M).

-

Activation: Add DIC to the solution.

-

Critical: Allow pre-activation for only 2–3 minutes . Unlike other amino acids, extended pre-activation of His(Trt) is dangerous.

-

-

Transfer: Add the activated mixture immediately to the resin-bound peptide.[2]

-

Incubation: Agitate at Room Temperature for 60 minutes .

-

Note: If using automated microwave synthesizers, limit temperature to 50°C. Do NOT use 75°C or 90°C.

-

-

Wash: Drain and wash resin with DMF (3x).[2]

Protocol B: High-Power Coupling (HATU/Collidine)

Purpose: Use only if Protocol A fails (incomplete coupling). We replace the strong base DIEA with Sym-collidine (2,4,6-trimethylpyridine), a weaker base that reduces racemization risk while maintaining HATU's high reactivity.

Reagents:

Step-by-Step:

-

Dissolution: Dissolve Fmoc-His(Trt)-OH and HATU in DMF.

-

Activation: Add Sym-collidine.

-

Critical:ZERO pre-activation time. Add the base and immediately transfer to the resin.[2] The active ester forms instantly; waiting promotes enolization.

-

-

Incubation: Agitate at Room Temperature for 45 minutes.

-

Wash: Drain and wash resin with DMF (3x).[2]

Deprotection and Cleavage[7][8][9][11][12][13][14]

Fmoc Deprotection

The Trt group is stable to piperidine. Standard protocols apply.[9][10][11]

-

Cycle: 2 x 10 minutes (Room Temp).

-

Warning: Avoid heating the deprotection step immediately after coupling His, as residual base + heat can retroactively racemize the sensitive His residue.

Final Cleavage (Trt Removal)

The Trityl group is acid-labile and is removed simultaneously with resin cleavage.[13] The Trityl cation (

Recommended Cocktail (Reagent B optimized):

-

TFA (Trifluoroacetic acid): 92.5%

-

TIS (Triisopropylsilane): 2.5% (Primary scavenger for Trt cations)[13]

-

H₂O: 2.5%[13]

-

DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (If Cys/Met present; otherwise replace with water/TIS).

Protocol:

-

Pre-chill the cocktail to 0°C (exothermic reaction with resin).

-

Add to resin and allow to warm to Room Temp.

-

Agitate for 2 to 3 hours . (Trt removal is fast, but Pbf/Pmc on Arg requires time).

-

Precipitate in cold Diethyl Ether.

Quality Control & Troubleshooting

Validating Chiral Purity: Standard C18 HPLC may not separate D-His from L-His epimers effectively.

-

Method: Use a chiral column (e.g., Chiralpak) or use Marfey’s Reagent derivatization if D-His is suspected.

-

Shift: In standard RP-HPLC, the D-His epimer often elutes slightly earlier than the major L-His peak.

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Doublet Peak in HPLC | Racemization (D-His formation) | Switch from HATU/DIEA to DIC/Oxyma. Lower coupling temp to RT. |

| Mass +242 Da | Incomplete Trt removal | Extend cleavage time; ensure TIS is fresh. |

| Low Yield (Deletion) | Incomplete Coupling | Double couple using Protocol A. Ensure resin swelling is sufficient. |

| Mass +222 Da | Fmoc not removed | Check deprotection efficiency (piperidine quality). |

References

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.[5] Link

-

CEM Corporation. (2019).[4] Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.[1][4][5] Application Note AP0170.[4] Link

-

Merck (Sigma-Aldrich). (n.d.). Fmoc Solid Phase Peptide Synthesis - Protocol.Link

-

Albericio, F., et al. (2018). Use of Oxyma Pure as an Additive in Carbodiimide-Mediated Peptide Coupling.[2][4][5][14] Organic Process Research & Development. Link

-

BenchChem. (2025).[5][7] A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis.Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scribd.com [scribd.com]

- 9. peptidechemistry.org [peptidechemistry.org]

- 10. peptide.com [peptide.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bachem.com [bachem.com]

Cleavage of the trityl group from histidine side chain protocol.

High-Fidelity Cleavage of the Trityl (Trt) Protecting Group from the Histidine Side Chain

Abstract

The trityl (Trt) group is a cornerstone for protecting the imidazole side chain of histidine in modern Fmoc-based solid-phase peptide synthesis (SPPS). Its steric bulk effectively prevents undesirable side reactions, such as racemization and side-chain acylation during coupling steps. However, the successful synthesis of the target peptide hinges on the final, quantitative, and clean removal of this protecting group. This application note provides a detailed guide to the mechanism, protocols, and critical considerations for the acidic cleavage of the N(im)-trityl group from histidine residues, ensuring high peptide purity and yield.

Introduction: The Role of the N(im)-Trityl Group in Peptide Synthesis

Histidine's imidazole side chain is unique in its nucleophilicity and its ability to act as a general base, which can catalyze the epimerization of the activated amino acid during peptide coupling.[1] To mitigate these risks, protection of the imidazole nitrogen is essential. The trityl (triphenylmethyl, Trt) group is widely employed for this purpose due to its acid-labile nature, making it compatible with the orthogonal Fmoc/tBu protection strategy.[1][2] In this strategy, the temporary Nα-Fmoc group is removed under basic conditions (e.g., piperidine), while the permanent side-chain protecting groups (like tBu, Boc, and Trt) and the resin linker are cleaved simultaneously in a final "global deprotection" step using a strong acid, most commonly trifluoroacetic acid (TFA).[3]

The efficiency of this final cleavage step is paramount. Incomplete deprotection results in complex crude peptide mixtures that are difficult to purify, while aggressive cleavage conditions can lead to deleterious side reactions, compromising the integrity of the final product.[4][5] This guide elucidates the principles and best practices for achieving high-fidelity trityl group cleavage.

The Mechanism of Acidolytic Trityl Cleavage

The removal of the trityl group is an acid-catalyzed process driven by the formation of the highly stable trityl carbocation.

-

Protonation: Trifluoroacetic acid (TFA) protonates one of the nitrogen atoms of the histidine imidazole ring.

-

Carbocation Formation: This protonation facilitates the cleavage of the N-C bond, releasing the resonance-stabilized and sterically bulky trityl carbocation (Trt⁺).

-

Scavenging: The liberated trityl carbocation is a potent electrophile. If left unchecked, it can re-alkylate nucleophilic residues within the peptide sequence, particularly the electron-rich indole side chain of tryptophan, or react with methionine, tyrosine, or cysteine residues.[6][7] To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap the carbocation.[6][7]

Visualizing the Cleavage Mechanism

Caption: Acid-catalyzed cleavage of the Trt group and subsequent quenching of the trityl carbocation by a scavenger.

The Critical Role of Scavengers in Cleavage Cocktails

The choice and composition of the cleavage cocktail are the most critical factors for a successful deprotection.[7][8] A standard cocktail consists of a strong acid (TFA), a primary scavenger, and often water.

-

Triisopropylsilane (TIS): The most common scavenger. It acts as a hydride donor, reducing the trityl carbocation to triphenylmethane.[6] Its volatility makes it easy to remove during post-cleavage workup.[6]

-

Ethanedithiol (EDT): A potent scavenger, particularly useful for protecting cysteine residues and preventing acid-catalyzed oxidation of tryptophan.[7] It is often included in cocktails for complex peptides.

-

Water: Serves to hydrolyze t-butyl cations generated from other protecting groups (e.g., Boc, OtBu) and can also help solvate the peptide.[8]

-

Thioanisole/Phenol: Often used in more complex "Reagent K" type cocktails to suppress side reactions on arginine and tryptophan residues.[8][9]

Table 1: Common Cleavage Cocktails for Trityl Deprotection

| Cleavage Cocktail | Composition (v/v/v) | Key Scavenger(s) | Typical Use Case |

| Standard TFA/TIS | 95% TFA / 2.5% H₂O / 2.5% TIS | TIS, H₂O | General purpose for most sequences containing His(Trt).[8][10] |

| TFA/EDT | 95% TFA / 2.5% H₂O / 2.5% EDT | EDT, H₂O | Peptides containing Cys(Trt) or multiple sensitive residues.[7][11] |

| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Phenol, Thioanisole, EDT | "Difficult" sequences with multiple Arg(Pbf/Pmc), Trp, and Cys residues.[8] |

Experimental Protocols

Protocol 1: Global Cleavage and Deprotection of His(Trt)-Containing Peptides

This protocol describes the standard procedure for simultaneously cleaving the peptide from an acid-labile resin (e.g., Wang, Rink Amide) and removing all acid-labile side-chain protecting groups, including Trt.

Materials:

-

Peptide-resin (dried)

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS)

-

Deionized water

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Reaction vessel with frit

-

Centrifuge tubes

Procedure:

-

Resin Preparation: Place the dried peptide-resin (e.g., 50-200 mg) into a reaction vessel. Wash the resin with DCM (3 x 5 mL) to swell it and remove any residual DMF, then dry under a stream of nitrogen.[8]

-

Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For a standard reaction, use TFA/H₂O/TIS (95:2.5:2.5 v/v/v) . Prepare a sufficient volume to fully immerse the resin (typically 5-10 mL per gram of resin).[5][8]

-

Cleavage Reaction: Add the freshly prepared cleavage cocktail to the peptide-resin. Gently agitate the mixture at room temperature for 2-3 hours.[12] Occasional swirling is recommended.

-

Peptide Collection: Filter the resin and collect the filtrate, which contains the deprotected peptide, into a clean centrifuge tube.[8][12]

-